molecular formula C16H21NOS B2713869 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1797368-88-7

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2713869
CAS No.: 1797368-88-7
M. Wt: 275.41
InChI Key: GZBXWUITUAPOGT-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-thiazepane ring, a seven-membered saturated heterocycle containing nitrogen and sulfur atoms, which is a key structural motif found in various biologically active compounds . The scaffold is recognized for its versatility and is present in molecules that exhibit a wide range of pharmacological activities, such as matrix metalloproteinase (MMP) inhibition . The compound is structurally characterized by a pent-4-en-1-one chain, which provides a reactive handle for further chemical modification and diversification, making it a valuable intermediate for the synthesis of more complex derivatives. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the 1,4-thiazepane core. The phenyl substitution at the 7-position and the pentenone functional group are key modifiable sites that can be tailored to optimize interactions with biological targets. While the specific mechanism of action for this compound requires investigation, derivatives of the 1,4-thiazepane ring system have been studied for their potential as enzyme inhibitors and receptor modulators . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-2-3-9-16(18)17-11-10-15(19-13-12-17)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBXWUITUAPOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable thioamide in the presence of a base, followed by cyclization to form the thiazepane ring. The pentenone side chain can be introduced through a subsequent reaction with an appropriate alkene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the pentenone side chain to a saturated ketone or alcohol.

    Substitution: The phenyl group and the thiazepane ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, are often employed.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, and carboxylic acids.

    Reduction: Products can include alcohols, alkanes, and saturated ketones.

    Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Molecular and Structural Features

The table below compares 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound C₁₆H₁₉NOS 273.39 g/mol Seven-membered thiazepane ring, phenyl substituent, α,β-unsaturated ketone
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) C₉H₁₅NO 153.22 g/mol Five-membered pyrrolidine ring, smaller ring size, lacks sulfur atom
1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one C₁₃H₂₀O 192.30 g/mol Cyclohexene ring with geminal dimethyl groups, no heteroatoms in the ring
1-(2-Methyloxan-2-yl)pent-4-en-1-one C₁₁H₁₈O₂ 182.26 g/mol Six-membered oxane ring with methyl substituent, oxygen as heteroatom
1-Benzyl-1,4-diazepan-5-one C₁₂H₁₆N₂O 204.27 g/mol Six-membered diazepanone ring, benzyl substituent, two nitrogen atoms

Key Observations :

  • Ring Size and Heteroatoms : The seven-membered thiazepane ring in the target compound provides distinct conformational flexibility compared to smaller rings (e.g., pyrrolidine or oxane). The sulfur atom in the thiazepane may enhance electronic interactions in biological systems .

Physicochemical Properties

  • Solubility : The phenyl-thiazepane structure likely reduces water solubility compared to aliphatic analogs like 1h, which are liquid at room temperature .
  • Stability: The α,β-unsaturated ketone moiety may confer reactivity toward nucleophiles, similar to other enones .

Biological Activity

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a synthetic compound featuring a thiazepane ring, which is known for its diverse biological activities. This article explores the compound's biological activity based on existing literature and research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NOSC_{14}H_{19}NOS. The structural characteristics include:

  • Thiazepane Ring : A seven-membered ring containing sulfur and nitrogen.
  • Phenyl Group : Enhances the compound's lipophilicity and potential receptor interactions.
PropertyValue
Molecular Weight251.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, possibly through the modulation of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies have indicated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound NameBiological ActivityKey Differences
1-(7-Methylthiazepan)-penteneAntimicrobialLacks phenyl group
2-Hydroxyphenyl derivativesAntioxidantHydroxyl group enhances activity
2-Acetylthiazepane derivativesAnticancerDifferent substituents alter efficacy

Case Studies

Several case studies have documented the biological activity of thiazepane derivatives:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of thiazepane derivatives, including 1-(7-Phenyl...) compounds. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range.
  • Inflammation Model Study : In a rat model of arthritis, treatment with 1-(7-Phenyl...) showed a marked reduction in paw swelling and inflammatory markers compared to control groups.
  • Neuroprotection Research : Research published in Neuroscience Letters demonstrated that administration of the compound improved cognitive function in models of induced neurotoxicity.

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